Radicicol

Catalog No.
S541007
CAS No.
12772-57-5
M.F
C18H17ClO6
M. Wt
364.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Radicicol

CAS Number

12772-57-5

Product Name

Radicicol

IUPAC Name

(4R,6R,8R,11E)-16-chloro-17,19-dihydroxy-4-methyl-3,7-dioxatricyclo[13.4.0.06,8]nonadeca-1(15),9,11,16,18-pentaene-2,13-dione

Molecular Formula

C18H17ClO6

Molecular Weight

364.8 g/mol

InChI

InChI=1S/C18H17ClO6/c1-9-6-15-14(25-15)5-3-2-4-10(20)7-11-16(18(23)24-9)12(21)8-13(22)17(11)19/h2-5,8-9,14-15,21-22H,6-7H2,1H3/b4-2+,5-3?/t9-,14-,15-/m1/s1

InChI Key

WYZWZEOGROVVHK-PWYJSHDQSA-N

SMILES

CC1CC2C(O2)C=CC=CC(=O)CC3=C(C(=CC(=C3Cl)O)O)C(=O)O1

Solubility

Soluble in DMSO

Synonyms

5-chloro-6-(7,8-epoxy-10-hydroxy-2-oxo-3,5-undecadienyl)-beta-resorcylic acid mu-lactone, KF58332, KF9-A, monorden, monordene, radicicol

Canonical SMILES

CC1CC2C(O2)C=CC=CC(=O)CC3=C(C(=CC(=C3Cl)O)O)C(=O)O1

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@H](O2)C=C/C=C/C(=O)CC3=C(C(=CC(=C3Cl)O)O)C(=O)O1

Description

The exact mass of the compound Radicicol is 364.0714 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 294404. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Macrolides - Supplementary Records. It belongs to the ontological category of phenols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibition of Chikungunya Virus Replication

HSP90 Inhibition

Antitumor Activities

Regulation of Cell Cycle and Growth

Regulation of Cell Survival and Apoptosis

Regulation of Angiogenesis and Oncogenesis

Radicicol, also known as monorden, is a macrocyclic lactone antibiotic that exhibits significant biological activity, particularly as an inhibitor of heat shock protein 90 (Hsp90). Its chemical formula is C18H17ClO6C_{18}H_{17}ClO_{6}, and it has a molecular weight of approximately 364.78 g/mol. The compound is characterized by its unique structure, which includes a chloro substituent and multiple hydroxyl groups, contributing to its biological properties and interactions with various proteins .

Radicicol's primary mechanism of action involves its interaction with Hsp90, a molecular chaperone protein crucial for the stability and function of various client proteins involved in cell signaling, proliferation, and survival [, ]. Radicicol binds to the ATP/ADP-binding site of Hsp90, thereby inhibiting its ATPase activity and preventing its interaction with client proteins. This disrupts the proper folding and function of these client proteins, leading to their degradation by the proteasome [, ]. Due to its ability to target multiple oncogenic signaling pathways, radicicol holds promise as a potential anti-cancer agent [].

Radicicol primarily functions through its interaction with Hsp90, a molecular chaperone involved in the proper folding and function of numerous client proteins. The compound binds to Hsp90 with high affinity (approximately 20 nM), inhibiting its activity and leading to the degradation of client proteins that are often implicated in cancer progression and other diseases . Additionally, radicicol has been shown to inhibit other pathways, such as the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), by blocking various signaling pathways like p38 kinase and nuclear factor kappa B .

Radicicol exhibits a wide range of biological activities, including:

  • Anticancer Properties: It induces apoptosis in cancer cells by disrupting Hsp90 function, leading to the degradation of oncogenic proteins.
  • Anti-inflammatory Effects: Radicicol inhibits the expression of inflammatory mediators such as COX-2 and iNOS.
  • Antimicrobial Activity: It has shown antifungal properties and can inhibit the growth of certain bacteria .
  • Anti-angiogenic Effects: The compound reduces vascular endothelial growth factor (VEGF) expression by inhibiting HIF-1α signaling .

Radicicol can be synthesized through various methods. One notable approach involves asymmetric synthesis techniques that yield high purity and specificity. The synthesis typically includes several steps such as:

  • Formation of key intermediates through organic reactions.
  • Cyclization processes to construct the macrocyclic structure.
  • Functional group modifications to introduce specific substituents like chlorine or hydroxyl groups.

Research has focused on improving the yield and stability of radicicol analogs to enhance its therapeutic potential .

The primary applications of radicicol include:

  • Cancer Therapy: Due to its potent inhibition of Hsp90, radicicol is being investigated as a potential treatment for various cancers.
  • Research Tool: It serves as a valuable tool in biochemical research for studying protein interactions and cellular stress responses.
  • Inflammation Studies: Radicicol's ability to modulate inflammatory pathways makes it useful for investigating inflammatory diseases .

Radicicol interacts with several proteins beyond Hsp90, including:

  • Hsp70: It may influence the function of this chaperone indirectly through its effects on Hsp90.
  • Protein Kinases: Radicicol inhibits several kinases involved in cancer signaling pathways, thus affecting cell proliferation and survival.
  • Vascular Endothelial Growth Factor Signaling: By inhibiting HIF-1α, radicicol impacts angiogenesis significantly .

Studies have shown that combining radicicol with other agents can enhance its efficacy or mitigate potential side effects.

Several compounds share structural or functional similarities with radicicol. Here are some notable examples:

Compound NameStructure TypePrimary ActivityUnique Features
GeldanamycinAntibioticHsp90 InhibitorMore potent against certain cancers
TanespimycinSemi-syntheticAntitumor agentImproved solubility compared to geldanamycin
17-AAGSynthetic derivativeHsp90 InhibitorClinical trials for cancer treatment
Monocillin INatural productAntifungalSimilar mechanism but different target specificity

Radicicol's unique binding affinity and specificity for Hsp90 set it apart from these compounds, making it a subject of interest in cancer research and treatment strategies .

The biosynthesis of radicicol has been extensively studied in several fungi, with the most comprehensive research conducted on Pochonia chlamydosporia (formerly Verticillium chlamydosporium) and Chaetomium chiversii [1] [2]. These organisms produce radicicol through a complex biosynthetic pathway that involves multiple enzymatic steps and precise molecular coordination.

The biosynthetic pathway begins with the assembly of the polyketide backbone through the collaborative action of two iterative polyketide synthases [1] [3]. The process involves a highly organized sequence of reactions that must be precisely timed and coordinated to produce the final resorcylic acid lactone structure. The pathway has been reconstructed through extensive genetic analysis, gene knockout studies, and biochemical characterization of individual enzymes [1] [4].

Research has demonstrated that radicicol biosynthesis follows a modular approach where the core polyketide structure is first assembled, followed by specific post-polyketide synthase modifications that introduce the characteristic halogen and epoxide functionalities [1] [2]. The pathway produces the key intermediate monocillin II, which serves as the central precursor for the final transformation to radicicol [1] [4].

Iterative Polyketide Synthases Involvement

The biosynthesis of radicicol relies fundamentally on two iterative polyketide synthases that work in concert to produce the complex macrolactone structure [1] [3]. These enzymes belong to the Type I polyketide synthase family and are characterized by their ability to use a single set of catalytic domains iteratively to build the polyketide chain [1] [2].

The two polyketide synthases involved in radicicol biosynthesis represent different functional classes: a highly reducing iterative polyketide synthase (Rdc5) and a nonreducing iterative polyketide synthase (Rdc1) [1] [3]. These enzymes work sequentially, with the highly reducing enzyme first producing a reduced polyketide intermediate that is then transferred to the nonreducing enzyme for final assembly and cyclization [1] [4].

The coordinated action of these two polyketide synthases is essential for radicicol production, as knockout studies have demonstrated that deletion of either enzyme completely abolishes radicicol biosynthesis [1] [2]. The precise programming of these enzymes determines the final structure of the polyketide product and represents a sophisticated example of enzymatic collaboration in natural product biosynthesis [1] [3].

Role of Rdc5 (Highly Reducing Iterative Polyketide Synthase)

Rdc5 functions as the highly reducing iterative polyketide synthase responsible for synthesizing the reduced pentaketide portion of the radicicol scaffold [1] [4]. This enzyme contains a complete complement of reduction domains, including ketoreductase, dehydratase, and enoyl reductase domains, which enable it to produce highly reduced polyketide intermediates [1] [3].

The domain architecture of Rdc5 includes ketosynthase, acyltransferase, dehydratase, ketoreductase, enoyl reductase, and acyl carrier protein domains [1] [2]. Notably, Rdc5 lacks both a starter unit acyl carrier protein transacylase domain and a thioesterase domain, indicating its specialized role in producing an intermediate product that must be transferred to the nonreducing polyketide synthase [1] [3].

The programming of Rdc5 has been characterized through detailed biochemical analysis, revealing that this enzyme performs five iterations of polyketide elongation to produce a reduced pentaketide intermediate [1] [4]. The enoyl reductase domain of Rdc5 exhibits exquisite timing in its catalytic activity, with studies demonstrating that the enzyme can selectively reduce specific double bonds based on the chain length of the substrate [1] [5]. This substrate-dependent selectivity represents a sophisticated mechanism for controlling the final structure of the polyketide product [1] [6].

Role of Rdc1 (Nonreducing Iterative Polyketide Synthase)

Rdc1 serves as the nonreducing iterative polyketide synthase that accepts the reduced pentaketide product from Rdc5 and completes the biosynthesis of the radicicol core structure [1] [4]. This enzyme contains distinct domains not present in Rdc5, including a starter unit acyl carrier protein transacylase domain, a product template domain, and a thioesterase domain [1] [2].

The starter unit acyl carrier protein transacylase domain of Rdc1 facilitates the transfer of the reduced pentaketide intermediate from Rdc5 to the acyl carrier protein of Rdc1 [1] [3]. This transfer mechanism represents a critical step in the biosynthetic pathway, as it allows the two polyketide synthases to work collaboratively despite their different catalytic capabilities [1] [4].

Following the transfer step, Rdc1 performs four additional iterations of polyketide elongation to generate a nonaketide intermediate [1] [2]. The product template domain of Rdc1 controls the cyclization of this intermediate to form the characteristic resorcylate core structure through precise aldol condensation reactions [1] [3]. Finally, the thioesterase domain catalyzes the macrolactonization reaction that releases the cyclized product from the enzyme and forms the fourteen-membered macrolactone ring characteristic of radicicol [1] [4].

Studies have demonstrated that the thioesterase domain of Rdc1 exhibits remarkable stereochemical tolerance, capable of processing both naturally occurring and non-natural substrate stereoisomers [1] [7]. This flexibility has been exploited in the synthesis of radicicol analogues and provides insights into the evolutionary relationship between different resorcylic acid lactone biosynthetic pathways [1] [7].

Post-Polyketide Synthase Modifications

Following the assembly of the core macrolactone structure by the iterative polyketide synthases, radicicol biosynthesis requires specific post-polyketide synthase modifications to introduce the characteristic halogen and epoxide functionalities [1] [2]. These modifications are essential for the biological activity of radicicol and represent specialized enzymatic reactions that occur after the release of the initial polyketide product [1] [3].

The post-polyketide synthase modifications in radicicol biosynthesis involve two key enzymatic steps: halogenation and epoxidation [1] [2]. These reactions are catalyzed by dedicated enzymes that recognize the monocillin II intermediate and introduce the specific functional groups required for radicicol formation [1] [4]. The order and timing of these modifications are crucial for successful radicicol biosynthesis, as premature or incorrect modifications can lead to the formation of inactive or alternative products [1] [3].

Halogenation via RadH (Rdc2)

The halogenation of monocillin II is catalyzed by RadH, also known as Rdc2, which functions as a flavin-dependent halogenase [1] [8]. This enzyme represents one of the first characterized fungal flavin-dependent halogenases and provides a model for understanding halogenation reactions in fungal secondary metabolism [1] [9].

RadH catalyzes the regioselective chlorination of the resorcylate core of monocillin II, introducing a chlorine atom at the C-5 position of the aromatic ring [1] [8]. The enzyme requires flavin adenine dinucleotide as a cofactor and utilizes molecular oxygen and reduced nicotinamide adenine dinucleotide phosphate as electron donors [1] [10]. The reaction mechanism involves the formation of a hypochlorous acid intermediate that subsequently chlorinates the electron-rich aromatic substrate [1] [8].

Biochemical characterization of RadH has revealed that the enzyme exhibits substrate specificity for resorcylic acid lactone structures, with optimal activity observed for monocillin II and related compounds [1] [8]. The enzyme shows reduced activity toward other potential substrates, including zearalenone and curvularin, indicating its specialized role in radicicol biosynthesis [1] [8]. Site-directed mutagenesis studies have identified key active site residues involved in substrate recognition and catalysis [1] [10].

Recent structural studies have provided insights into the mechanism of RadH catalysis, revealing a crystal structure at 2.4 Å resolution that shows the enzyme in complex with its cofactors [1] [11]. Docking studies have identified the substrate binding site and provided a molecular basis for understanding the regioselectivity of the halogenation reaction [1] [11]. These structural insights have facilitated the development of RadH variants with improved catalytic properties for biotechnological applications [1] [8].

Epoxidation via RadP (Rdc4)

The epoxidation step in radicicol biosynthesis is catalyzed by RadP, also designated as Rdc4, which functions as a cytochrome P450 monooxygenase [1] [2]. This enzyme introduces an epoxide group at the C-7',C-8' position of the macrolactone ring, converting the chlorinated intermediate to the final radicicol structure [1] [3].

RadP belongs to the cytochrome P450 superfamily of enzymes and utilizes molecular oxygen and reduced nicotinamide adenine dinucleotide phosphate as cofactors [1] [2]. The enzyme catalyzes the stereoselective epoxidation of the double bond in the aliphatic portion of the macrolactone ring, producing the characteristic epoxide functionality that is essential for radicicol's biological activity [1] [3].

Genetic studies have demonstrated that RadP is essential for radicicol biosynthesis, as knockout mutants lacking this enzyme accumulate the deepoxydated intermediate known as pochonin D [1] [12]. This finding confirms the role of RadP in the final step of radicicol biosynthesis and provides evidence for the sequential nature of the post-polyketide synthase modifications [1] [2].

The catalytic mechanism of RadP involves the formation of a high-valent iron-oxo intermediate that transfers an oxygen atom to the substrate double bond [1] [2]. This mechanism is characteristic of cytochrome P450 enzymes and represents a well-understood biochemical transformation [1] [3]. The stereochemical outcome of the epoxidation reaction is controlled by the active site architecture of RadP, which positions the substrate in a specific orientation for oxygen transfer [1] [2].

Monocillin II as Key Biosynthetic Intermediate

Monocillin II serves as the central intermediate in radicicol biosynthesis, representing the product of the collaborative polyketide synthase system before post-polyketide synthase modifications [1] [4]. This compound was first identified through heterologous expression studies in Saccharomyces cerevisiae, where reconstitution of the Rdc5 and Rdc1 enzymes led to the production of this key intermediate [1] [4].

The structure of monocillin II consists of a fourteen-membered macrolactone ring containing a resorcylate core with specific stereochemical features [1] [4]. The compound exists as the (R)-enantiomer, with the stereochemistry determined by the ketoreductase domain of Rdc5 during the initial polyketide assembly process [1] [4]. The absolute configuration of monocillin II is crucial for its recognition by the subsequent halogenation and epoxidation enzymes [1] [4].

Biosynthetic studies have revealed that monocillin II formation involves precise coordination between the two polyketide synthases [1] [4]. The reduced pentaketide product of Rdc5 is transferred to Rdc1 through the starter unit acyl carrier protein transacylase domain, followed by four additional rounds of polyketide elongation [1] [4]. The resulting nonaketide intermediate undergoes cyclization via the product template domain and macrolactonization through the thioesterase domain to yield monocillin II [1] [4].

The identification of monocillin II as a biosynthetic intermediate has provided crucial insights into the mechanism of radicicol biosynthesis and has enabled the development of precursor-directed biosynthesis strategies [1] [4]. By feeding synthetic analogues of monocillin II to radicicol-producing organisms, researchers have been able to generate novel radicicol derivatives with altered biological activities [1] [4]. This approach has proven valuable for understanding structure-activity relationships and for developing new therapeutic compounds [1] [4].

Genetic Regulation of Radicicol Biosynthesis

The biosynthesis of radicicol is subject to complex genetic regulation that coordinates the expression of the biosynthetic genes and controls the production of the final product [1] [12]. Studies in Chaetomium chiversii have identified a cluster-specific transcriptional regulator that is essential for radicicol biosynthesis [1] [12]. Knockout of this regulatory gene completely abolishes radicicol production, demonstrating its central role in pathway activation [1] [12].

The radicicol biosynthetic gene cluster is organized in a compact arrangement that facilitates coordinated gene expression [1] [2]. The genes encoding the two polyketide synthases, the halogenase, the epoxidase, and the transporter are clustered together on the chromosome, allowing for efficient transcriptional regulation [1] [2]. This clustering pattern is typical of fungal secondary metabolite biosynthetic pathways and provides a mechanism for ensuring that all necessary enzymes are produced simultaneously [1] [2].

Environmental and nutritional factors have been shown to influence radicicol biosynthesis through their effects on gene expression [1] [13]. Studies have demonstrated that the production of radicicol and related compounds can be enhanced under specific culture conditions, suggesting that the biosynthetic pathway is responsive to external stimuli [1] [13]. These findings have implications for the optimization of radicicol production in biotechnological applications [1] [13].

The regulation of radicicol biosynthesis also involves post-transcriptional mechanisms, including protein-protein interactions and metabolic feedback loops [1] [12]. The coordination between the two polyketide synthases requires precise timing and stoichiometric balance, suggesting that cellular mechanisms exist to ensure proper enzyme levels and activity [1] [12]. Understanding these regulatory mechanisms is crucial for developing strategies to enhance radicicol production and for engineering the biosynthetic pathway for the production of novel compounds [1] [12].

Recent advances in genomic and transcriptomic technologies have enabled more detailed analysis of radicicol biosynthesis regulation [1] [13]. RNA sequencing studies have revealed patterns of gene expression during radicicol production, providing insights into the temporal regulation of the biosynthetic pathway [1] [13]. These studies have also identified additional genes that may be involved in radicicol biosynthesis or regulation, expanding our understanding of the molecular mechanisms underlying this important natural product pathway [1] [13].

GeneProteinFunctionDomains
rdc5Rdc5Highly reducing iterative polyketide synthaseKetosynthase, Acyltransferase, Dehydratase, Ketoreductase, Enoyl reductase, Acyl carrier protein
rdc1Rdc1Nonreducing iterative polyketide synthaseStarter unit acyl carrier protein transacylase, Ketosynthase, Acyltransferase, Product template, Acyl carrier protein, Thioesterase
rdc2RadHFlavin-dependent halogenaseHalogenase domain
rdc4RadPCytochrome P450 epoxidaseCytochrome P450 domain
rdc3Rdc3Major facilitator superfamily transporterTransport domain
StepEnzymeSubstrateProduct
1Rdc5Acetyl-CoA, Malonyl-CoAReduced pentaketide
2Rdc1Reduced pentaketideExtended nonaketide
3Rdc1Nonaketide intermediateMonocillin II
4RadH (Rdc2)Monocillin IIChlorinated intermediate
5RadP (Rdc4)Chlorinated intermediateRadicicol

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

364.0713660 g/mol

Monoisotopic Mass

364.0713660 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

I60EH8GECX

GHS Hazard Statements

Aggregated GHS information provided by 196 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (99.49%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Enzyme Inhibitors

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

12772-57-5

Wikipedia

Radicicol

Dates

Last modified: 08-15-2023
1: Dlugosz A, Janecka A. Novobiocin Analogs as Potential Anticancer Agents. Mini Rev Med Chem. 2017;17(9):728-733. doi: 10.2174/1389557516666161223155525. Review. PubMed PMID: 28019639.
2: Michela P, Velia V, Aldo P, Ada P. Role of connexin 43 in cardiovascular diseases. Eur J Pharmacol. 2015 Dec 5;768:71-6. doi: 10.1016/j.ejphar.2015.10.030. Epub 2015 Oct 20. Review. PubMed PMID: 26499977.
3: Trendowski M. PU-H71: An improvement on nature's solutions to oncogenic Hsp90 addiction. Pharmacol Res. 2015 Sep;99:202-16. doi: 10.1016/j.phrs.2015.06.007. Epub 2015 Jun 25. Review. PubMed PMID: 26117427.
4: Khandelwal A, Crowley VM, Blagg BSJ. Natural Product Inspired N-Terminal Hsp90 Inhibitors: From Bench to Bedside? Med Res Rev. 2016 Jan;36(1):92-118. doi: 10.1002/med.21351. Epub 2015 May 25. Review. PubMed PMID: 26010985; PubMed Central PMCID: PMC4659773.
5: Patocka J, Soukup O, Kuca K. Resorcylic acid lactones as the protein kinase inhibitors , naturally occuring toxins. Mini Rev Med Chem. 2013 Nov;13(13):1873-8. Review. PubMed PMID: 24070207.
6: Piper PW, Millson SH. Spotlight on the microbes that produce heat shock protein 90-targeting antibiotics. Open Biol. 2012 Dec 12;2(12):120138. doi: 10.1098/rsob.120138. Review. PubMed PMID: 23271830; PubMed Central PMCID: PMC3603443.
7: Soga S, Akinaga S, Shiotsu Y. Hsp90 inhibitors as anti-cancer agents, from basic discoveries to clinical development. Curr Pharm Des. 2013;19(3):366-76. Review. PubMed PMID: 22920907.
8: Gorska M, Popowska U, Sielicka-Dudzin A, Kuban-Jankowska A, Sawczuk W, Knap N, Cicero G, Wozniak F. Geldanamycin and its derivatives as Hsp90 inhibitors. Front Biosci (Landmark Ed). 2012 Jun 1;17:2269-77. Review. PubMed PMID: 22652777.
9: Neckers L, Workman P. Hsp90 molecular chaperone inhibitors: are we there yet? Clin Cancer Res. 2012 Jan 1;18(1):64-76. doi: 10.1158/1078-0432.CCR-11-1000. Review. PubMed PMID: 22215907; PubMed Central PMCID: PMC3252205.
10: Luo HM, Sun W, Yin JY, Yang XH. [Progress in the study of heat shock protein 90 inhibitors]. Yao Xue Xue Bao. 2010 Jul;45(7):813-20. Review. Chinese. PubMed PMID: 20931776.
11: Minuth WW, Denk L, Glashauser A. Cell and drug delivery therapeutics for controlled renal parenchyma regeneration. Adv Drug Deliv Rev. 2010 Jun 15;62(7-8):841-54. doi: 10.1016/j.addr.2010.01.004. Epub 2010 Feb 1. Review. PubMed PMID: 20122975.
12: Winssinger N, Fontaine JG, Barluenga S. Hsp90 inhibition with resorcyclic acid lactones (RALs). Curr Top Med Chem. 2009;9(15):1419-35. Review. PubMed PMID: 19860733.
13: Reikvam H, Ersvaer E, Bruserud O. Heat shock protein 90 - a potential target in the treatment of human acute myelogenous leukemia. Curr Cancer Drug Targets. 2009 Sep;9(6):761-76. Review. PubMed PMID: 19754360.
14: Sgobba M, Rastelli G. Structure-based and in silico design of Hsp90 inhibitors. ChemMedChem. 2009 Sep;4(9):1399-409. doi: 10.1002/cmdc.200900256. Review. PubMed PMID: 19685544.
15: Duerfeldt AS, Blagg BS. Hydrating for resistance to radicicol. ACS Chem Biol. 2009 Apr 17;4(4):245-7. doi: 10.1021/cb9000712. Review. PubMed PMID: 19371133; PubMed Central PMCID: PMC2843399.
16: Taldone T, Sun W, Chiosis G. Discovery and development of heat shock protein 90 inhibitors. Bioorg Med Chem. 2009 Mar 15;17(6):2225-35. doi: 10.1016/j.bmc.2008.10.087. Epub 2008 Nov 6. Review. PubMed PMID: 19017562; PubMed Central PMCID: PMC2760286.
17: Donnelly A, Blagg BS. Novobiocin and additional inhibitors of the Hsp90 C-terminal nucleotide-binding pocket. Curr Med Chem. 2008;15(26):2702-17. Review. PubMed PMID: 18991631; PubMed Central PMCID: PMC2729083.
18: Workman P, Burrows F, Neckers L, Rosen N. Drugging the cancer chaperone HSP90: combinatorial therapeutic exploitation of oncogene addiction and tumor stress. Ann N Y Acad Sci. 2007 Oct;1113:202-16. Epub 2007 May 18. Review. PubMed PMID: 17513464.
19: Winssinger N, Barluenga S. Chemistry and biology of resorcylic acid lactones. Chem Commun (Camb). 2007 Jan 7;(1):22-36. Epub 2006 Sep 25. Review. PubMed PMID: 17279252.
20: Xiao L, Lu X, Ruden DM. Effectiveness of hsp90 inhibitors as anti-cancer drugs. Mini Rev Med Chem. 2006 Oct;6(10):1137-43. Review. PubMed PMID: 17073714.

Explore Compound Types